Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity
3-(2-Methoxyphenyl)-3-methylpyrrolidine exhibits calculated physicochemical parameters that differentiate it from simpler pyrrolidine analogs. The compound's molecular formula is C12H17NO, with a molecular weight of 191.27 g/mol and a predicted LogP (XLogP3) of approximately 2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration [1]. In contrast, 3-methylpyrrolidine (C5H11N, MW 85.15 g/mol, LogP ~0.8) is significantly more polar and lacks the aromatic moiety required for π-π stacking interactions with receptor binding pockets. The ortho-methoxy group in the target compound contributes a hydrogen bond acceptor, providing additional binding potential absent in 3-phenylpyrrolidine (C10H13N, MW 147.22 g/mol, LogP ~2.0).
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | MW 191.27 g/mol; LogP (XLogP3) ~2.3; HBA 2; HBD 1 |
| Comparator Or Baseline | 3-Methylpyrrolidine: MW 85.15 g/mol, LogP ~0.8; 3-Phenylpyrrolidine: MW 147.22 g/mol, LogP ~2.0 |
| Quantified Difference | MW increase of 106.12 g/mol vs 3-methylpyrrolidine; LogP increase of ~1.5 units vs 3-methylpyrrolidine and ~0.3 units vs 3-phenylpyrrolidine |
| Conditions | In silico prediction using XLogP3 algorithm |
Why This Matters
The increased molecular weight and optimized lipophilicity range (LogP 2–3) correlate with improved CNS permeability potential while retaining sufficient aqueous solubility for formulation, a balance not achieved by simpler pyrrolidine analogs.
- [1] PubChem. 3-(2-Methoxyphenyl)-3-methylpyrrolidine (CID: 21285708). National Center for Biotechnology Information. 2025. View Source
